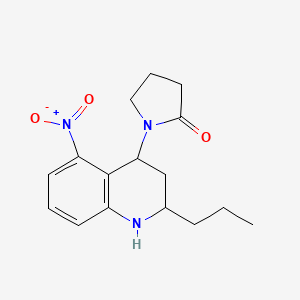1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one
CAS No.: 243467-95-0
Cat. No.: VC7229989
Molecular Formula: C16H21N3O3
Molecular Weight: 303.362
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 243467-95-0 |
|---|---|
| Molecular Formula | C16H21N3O3 |
| Molecular Weight | 303.362 |
| IUPAC Name | 1-(5-nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C16H21N3O3/c1-2-5-11-10-14(18-9-4-8-15(18)20)16-12(17-11)6-3-7-13(16)19(21)22/h3,6-7,11,14,17H,2,4-5,8-10H2,1H3 |
| Standard InChI Key | ZASXGMLSSVULBX-UHFFFAOYSA-N |
| SMILES | CCCC1CC(C2=C(N1)C=CC=C2[N+](=O)[O-])N3CCCC3=O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 1-(5-nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one denotes a tetrahydroquinoline core (a partially saturated quinoline derivative) with substituents at positions 2 (propyl), 4 (pyrrolidin-2-one), and 5 (nitro group). Its molecular formula is C₁₇H₂₁N₃O₃, yielding a molecular weight of 315.37 g/mol (calculated via PubChem’s formula-based algorithm) .
Stereochemical Considerations
The tetrahydroquinoline scaffold introduces two stereocenters at positions 2 and 4. While the absolute configuration of this specific compound remains undetermined in literature, analogous structures (e.g., 1-[(2S,4S)-6-methyl-2-(3-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one) demonstrate the significance of stereochemistry in biological activity . For instance, enantiomers of similar compounds exhibit divergent binding affinities to neuronal nitric oxide synthase (nNOS), highlighting the need for chiral resolution in pharmacological studies .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 1-(5-nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one likely involves:
-
Construction of the tetrahydroquinoline core via cyclization of an appropriately substituted aniline precursor.
-
Introduction of the nitro group at position 5 through electrophilic aromatic substitution or directed ortho-metalation.
-
Functionalization at position 4 with pyrrolidin-2-one via nucleophilic substitution or reductive amination.
Key Reaction Steps
A plausible route, inspired by methods for analogous tetrahydroquinoline derivatives , involves:
-
Step 1: Alkylation of 5-nitro-2-propylaniline with a propylating agent (e.g., 1-bromopropane) under basic conditions to form the tetrahydroquinoline skeleton.
-
Step 2: Nitration using nitric acid in sulfuric acid to introduce the nitro group at position 5.
-
Step 3: Coupling the tertiary amine at position 4 with pyrrolidin-2-one via a Mitsunobu reaction or palladium-catalyzed amination.
Representative Reaction Scheme:
Note: Reaction conditions may require optimization for regioselectivity and yield.
Physicochemical Properties
Calculated Parameters
Using computational tools (e.g., PubChem’s algorithms ), the following properties are predicted:
| Property | Value | Method/Source |
|---|---|---|
| ClogP | 2.85 | XLogP3 |
| Topological PSA | 67.8 Ų | PubChem |
| Hydrogen Bond Donors | 1 | Rule-of-Five |
| Hydrogen Bond Acceptors | 5 | PubChem Descriptor |
| Rotatable Bonds | 4 | PubChem |
Solubility and Stability
-
Aqueous Solubility: Predicted low solubility (~0.1 mg/mL at pH 7.4) due to moderate hydrophobicity (ClogP = 2.85) and crystalline lattice energy .
-
Stability: The nitro group may render the compound susceptible to photodegradation, necessitating storage in amber glass under inert atmospheres .
Challenges and Future Directions
Synthetic Hurdles
-
Regioselective Nitration: Achieving exclusive nitration at position 5 without forming 6- or 7-nitro isomers remains challenging .
-
Stereocontrol: Asymmetric synthesis methods (e.g., chiral auxiliaries or catalysts) are needed to access enantiopure material for pharmacological evaluation .
Pharmacokinetic Optimization
While the pyrrolidin-2-one group improves metabolic stability, the nitro moiety may pose toxicity risks (e.g., mutagenicity via nitroreductase activation). Future work should explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume